Product packaging for Chloro(p-chlorophenyl)magnesium(Cat. No.:CAS No. 51833-36-4)

Chloro(p-chlorophenyl)magnesium

Cat. No.: B1617548
CAS No.: 51833-36-4
M. Wt: 171.3 g/mol
InChI Key: VNIRGXXIOAQKRW-UHFFFAOYSA-M
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Description

Contextualization within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org These compounds, known as organometallic reagents, are distinguished by the polarized nature of the carbon-metal bond, which often renders the carbon atom nucleophilic. nih.gov This characteristic is central to their function in forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. wikipedia.orglookchem.com Organometallic reagents are broadly utilized in both academic research and industrial applications, including the synthesis of pharmaceuticals and fine chemicals. lookchem.com

The Grignard Reagent Paradigm

Chloro(p-chlorophenyl)magnesium is a member of a specific class of organomagnesium compounds known as Grignard reagents. byjus.com Discovered by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are generally represented by the formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. wikipedia.orgbyjus.com

The preparation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). acs.orglibretexts.org The solvent plays a crucial role in stabilizing the organomagnesium compound through coordination. wikipedia.orglibretexts.org The carbon-magnesium bond in a Grignard reagent is highly polarized, creating a carbanionic character on the carbon atom, making it a potent nucleophile and a strong base. wikipedia.orgnih.gov This reactivity makes them invaluable for additions to electrophilic functional groups, most notably carbonyls in aldehydes and ketones to form alcohols. byjus.com

PropertyDescription
General Formula R-Mg-X (R = alkyl or aryl; X = Cl, Br, I)
Key Feature Polarized carbon-magnesium bond
Reactivity Acts as a strong nucleophile and base
Common Solvents Diethyl ether, Tetrahydrofuran (THF)
Primary Use Formation of new carbon-carbon bonds

Significance of Arylmagnesium Halides in Contemporary Organic Synthesis

Arylmagnesium halides, such as this compound, are a subclass of Grignard reagents where the magnesium is bonded to an aromatic ring. ucalgary.ca These reagents are pivotal for creating carbon-carbon bonds with aromatic structures, a common motif in pharmaceuticals, agrochemicals, and materials science. lookchem.com

Aryl Grignard reagents participate in a wide array of chemical transformations. A particularly significant application is their use in transition-metal-catalyzed cross-coupling reactions. acs.orgdtu.dk In these reactions, the arylmagnesium halide transfers its aryl group to another molecule, facilitated by a catalyst, often based on iron, palladium, or nickel. acs.orgnii.ac.jp This methodology allows for the efficient construction of biaryl compounds and other complex architectures. For instance, manganese-catalyzed cross-coupling reactions between aryl halides and arylmagnesium chlorides proceed rapidly and in good yields. dtu.dkdtu.dk The reactivity of the parent aryl halide in forming the Grignard reagent generally increases from chloride to bromide to iodide. ucalgary.ca

Specific Role of this compound as a Synthetic Synthon

This compound, with the chemical formula C₆H₄Cl₂Mg, serves as a valuable synthetic synthon, primarily for introducing the p-chlorophenyl group into a target molecule.

A documented method for its preparation involves the direct reaction of p-dichlorobenzene with magnesium turnings in a suitable solvent like tetrahydrofuran (THF). googleapis.com A patent describes a procedure where a mixture of p-dichlorobenzene and THF is slowly added to magnesium turnings. googleapis.com The reaction can be initiated using a small amount of an activator like ethyl bromide and an iodine crystal. googleapis.com This process yields the p-chlorophenylmagnesium chloride•tetrahydrofuran complex with high efficiency, reporting a yield of 90.5%. googleapis.com The successful formation of a Grignard reagent from an aryl chloride like p-dichlorobenzene often requires a more reactive solvent like THF, as diethyl ether may not be sufficient. sciencemadness.org

Once formed, this compound can be used in subsequent reactions. For example, it is a key reactant in catalytic coupling reactions to form more complex molecules. In one synthetic pathway, a compound is subjected to a catalytic coupling reaction with a 4-chlorophenyl magnesium halide Grignard reagent to produce a 4-(4-chlorophenyl) cyclohexyl-1-carboxylic acid derivative, which is a pharmaceutical intermediate. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2Mg B1617548 Chloro(p-chlorophenyl)magnesium CAS No. 51833-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;chlorobenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.ClH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIRGXXIOAQKRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304529
Record name Chloro(4-chlorophenyl)magnesium
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Molecular Weight

171.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51833-36-4
Record name Chloro(p-chlorophenyl)magnesium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(4-chlorophenyl)magnesium
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Record name Chloro(p-chlorophenyl)magnesium
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Methodologies for the Preparation of Chloro P Chlorophenyl Magnesium

Direct Oxidative Insertion of Magnesium into Carbon-Halogen Bonds

The most traditional route to Chloro(p-chlorophenyl)magnesium involves the direct oxidative insertion of magnesium metal into the carbon-chlorine bond of p-dichlorobenzene. googleapis.comyoutube.com This reaction, while straightforward in principle, is subject to several critical parameters that influence its success and yield.

Initiation Phenomena and Magnesium Activation

A significant hurdle in Grignard reagent synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards organic halides and prevents the reaction from starting. wikipedia.orgbyjus.com Overcoming this barrier requires activation of the magnesium surface.

Common Activation Methods:

Chemical Activation: Small amounts of activating agents are frequently used. Iodine, 1,2-dibromoethane (B42909), and methyl iodide are common choices. wikipedia.orgstackexchange.com For instance, the reaction to form p-chlorophenylmagnesium chloride from p-dichlorobenzene can be initiated using a small iodine crystal and ethyl bromide. googleapis.com The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the magnesium is activated. wikipedia.orgstackexchange.com

Mechanical Activation: Physical methods such as crushing the magnesium turnings in situ, rapid stirring, or sonication can break the oxide layer, exposing a fresh, reactive metal surface. wikipedia.orgstackexchange.com

Pre-formed Grignard Reagents: A small amount of a previously prepared Grignard reagent can be added to the flask to initiate the reaction. wikipedia.orgstackexchange.com

Highly Reactive Magnesium: Specially prepared, highly reactive forms of magnesium, such as Rieke Magnesium (produced by the reduction of MgCl₂ with potassium or lithium), can react with organic halides without a significant induction period, even at low temperatures. wikipedia.orgunl.eduorganic-chemistry.org Another approach involves using diisobutylaluminum hydride (DIBAH) to activate the magnesium surface, which allows for reliable initiation at lower temperatures. acs.orgresearchgate.net

Activation MethodDescriptionCommon Agents/Techniques
Chemical Addition of a small quantity of a reactive substance to clean the Mg surface.Iodine, 1,2-dibromoethane, Ethyl Bromide. googleapis.comwikipedia.org
Mechanical Physical disruption of the passivating MgO layer.In-situ crushing, rapid stirring, sonication. wikipedia.org
Advanced Use of specially prepared magnesium or chemical activators.Rieke Magnesium, DIBAH. wikipedia.orgacs.org

Influence of Ethereal Solvents on Reagent Formation and Stability

The choice of solvent is critical in Grignard synthesis. Ethereal solvents are essential as they solvate and stabilize the forming organomagnesium compound through coordination of the ether's lone pair electrons to the magnesium atom. byjus.com For the preparation of Grignard reagents from less reactive aryl chlorides like p-dichlorobenzene, tetrahydrofuran (B95107) (THF) is generally the solvent of choice over diethyl ether. byjus.comsciencemadness.org

The higher boiling point and superior coordinating ability of THF facilitate the reaction with the more inert C-Cl bond. sciencemadness.org In a documented synthesis, p-dichlorobenzene was reacted with magnesium in THF to produce this compound with a yield of 90.5%. googleapis.com The Grignard reagent is typically handled as a solution in the ethereal solvent in which it was prepared, as they are rarely isolated as pure solids. wikipedia.org

SolventKey CharacteristicsRelevance to this compound
Tetrahydrofuran (THF) Higher polarity, better coordinating ability, and higher boiling point (66 °C).Preferred solvent for forming Grignard reagents from aryl chlorides. sciencemadness.org Enables high yields (e.g., 90.5%). googleapis.com
Diethyl Ether Lower boiling point (34.6 °C) and less effective at solvating the reagent from aryl chlorides.Generally not effective for the synthesis from p-dichlorobenzene. sciencemadness.org

Mechanistic Insights into Magnesium Insertion Pathways (Radical versus Non-Radical)

The mechanism of Grignard reagent formation is complex and occurs on the surface of the magnesium metal. byjus.comalfredstate.edu While debated, substantial evidence points to a mechanism involving radical intermediates rather than a purely ionic or concerted pathway. byjus.comyoutube.com

The process is thought to begin with a single-electron transfer (SET) from the magnesium surface to the organic halide (Ar-X), forming an aryl radical and a magnesium radical cation. This is followed by a rapid second step where the aryl radical combines with the magnesium radical cation on the surface to form the organomagnesium compound (ArMgX). acs.org

Evidence for Radical Intermediates:

Radical Probes: Experiments using organic halides designed as "radical probes" (molecules that undergo predictable rearrangements if a radical is formed) have provided direct evidence for the existence of radical intermediates during the formation of aryl Grignard reagents. acs.org

Side Products: The formation of dimeric side products (e.g., biphenyls from aryl halides) is consistent with the coupling of radical intermediates. alfredstate.edu

While a dianionic pathway has been proposed, particularly for aryl halides, the results from radical probe experiments suggest that the intervention of dianions is not necessary to explain the observed products. acs.org

Stereochemical Considerations in Grignard Reagent Formation

Stereochemistry is a crucial aspect of many chemical reactions. However, in the formation of this compound from p-dichlorobenzene, there are no stereochemical considerations for the formation of the reagent itself. The starting material, p-dichlorobenzene, is an achiral molecule and does not possess a stereocenter. The resulting Grignard reagent, where the magnesium atom is attached to a carbon of the benzene (B151609) ring, also lacks a chiral center.

While studies on other systems, such as those involving chiral alkyl halides, have shown that the formation of the Grignard reagent can proceed with retention or racemization of configuration depending on the substrate and conditions, this is not applicable here. alfredstate.eduacs.org It is worth noting that if the formed Grignard reagent subsequently reacts with a prochiral electrophile (like an aldehyde or ketone), a new chiral center can be created, resulting in a racemic mixture of products unless a chiral auxiliary is used. leah4sci.commasterorganicchemistry.com

Halogen-Magnesium Exchange Reactions

An alternative and powerful method for preparing functionalized Grignard reagents is the halogen-magnesium exchange. harvard.edu This method avoids the often-problematic initiation step associated with direct magnesium insertion and displays excellent functional group tolerance. harvard.educlockss.org

Utilization of Preformed Grignard Reagents (e.g., Isopropylmagnesium Chloride)

This technique involves reacting an organic halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu The equilibrium of the exchange favors the formation of the more stable organomagnesium species. To prepare this compound, one would typically start with a dihalobenzene where one halogen is more reactive towards exchange than the other (e.g., 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene). The order of reactivity for exchange is I > Br > Cl.

The use of i-PrMgCl is common, and its reactivity can be significantly enhanced by the addition of lithium chloride (LiCl). wikipedia.orgresearchgate.net The resulting i-PrMgCl·LiCl complex, often called a "Turbo-Grignard" reagent, can effect halogen-magnesium exchanges that are sluggish or fail with the standard reagent. wikipedia.orgnih.gov This method allows for the preparation of Grignard reagents bearing sensitive functional groups like esters or nitriles because the exchange can be performed at very low temperatures (e.g., below 0 °C), where the Grignard reagent will not react with the functional group. harvard.eduresearchgate.net

Example Reaction Scheme: Starting with 1-bromo-4-chlorobenzene, the bromine-magnesium exchange occurs selectively:

p-Cl-C₆H₄-Br + i-PrMgCl → p-Cl-C₆H₄-MgCl + i-PrBr

This approach provides a clean, high-yield route to this compound, avoiding the harsh conditions sometimes required for direct magnesium insertion with aryl chlorides. wikipedia.orgharvard.edu

Catalytic Effects of Lithium Salts (e.g., LiCl) on Exchange Efficiency

The halogen-magnesium exchange reaction is a powerful method for creating Grignard reagents that may be difficult to synthesize through the direct insertion of magnesium metal. The efficiency of this exchange can be dramatically improved by the addition of lithium chloride (LiCl). clockss.orgsigmaaldrich.com The combination of a Grignard reagent with LiCl, often referred to as a "turbo-Grignard" reagent, exhibits enhanced reactivity and solubility. thieme-connect.com

The primary role of LiCl is to break down the polymeric aggregates that Grignard reagents typically form in solution. clockss.orgthieme-connect.com Organomagnesium compounds exist in a dynamic equilibrium between various species, as described by the Schlenk equilibrium. These can form large clusters that are less reactive. LiCl interacts with these clusters, leading to the formation of smaller, more soluble, and more reactive monomeric or dimeric organomagnesium species. clockss.orgsigmaaldrich.com This disaggregation increases the effective concentration of the active Grignard reagent, thereby accelerating the rate of halogen-magnesium exchange.

Studies have shown that a 1:1 combination of isopropylmagnesium chloride and lithium chloride is a highly effective reagent for facilitating the exchange on otherwise unreactive aryl chlorides and bromides. sigmaaldrich.com The enhanced reactivity is attributed to the formation of more electron-rich ate complexes (R₃Mg⁻Li⁺), which makes the organic group more nucleophilic. thieme-connect.com This strategy allows the halogen/magnesium-exchange to proceed smoothly under mild conditions, expanding the scope of accessible Grignard reagents. nih.gov

Table 1: Effect of LiCl on Grignard Reagent Reactivity

Feature Standard Grignard (RMgX) "Turbo-Grignard" (RMgX·LiCl)
Solution State Polymeric aggregates Monomeric/Dimeric species
Solubility Often limited Increased
Reactivity Moderate Enhanced
Exchange Conditions Often requires higher temperatures Mild conditions (-30 °C to RT)

Reductive Transmetalation Strategies (e.g., from Organozinc Precursors)

Transmetalation is a common strategy in organometallic chemistry where an organic group is transferred from one metal to another. While the transmetalation of Grignard reagents to less electropositive metals like zinc to form organozinc compounds is a widely used and facile process, the reverse—the synthesis of a Grignard reagent from an organozinc precursor—is not a conventional strategy. libretexts.org

The direction of transmetalation is generally dictated by the electronegativity of the metals involved. An organic group will preferentially bond to the more electropositive metal. Since magnesium is more electropositive than zinc, the equilibrium for a potential transmetalation between an organozinc compound (R-Zn) and a magnesium salt (MgX₂) would heavily favor the organozinc starting material, making the formation of the Grignard reagent (R-MgX) thermodynamically unfavorable.

Instead, a more common approach involving both metals is the in situ transmetalation of a Grignard reagent to an organozinc derivative. wikipedia.org In this method, the organomagnesium compound is first formed and then immediately reacted with a zinc salt, such as zinc chloride (ZnCl₂), present in the same pot. This is done to generate a more functional-group-tolerant organozinc reagent for subsequent reactions, not to prepare the Grignard reagent itself. wikipedia.org Therefore, while strategies exist to prepare functionalized organozinc reagents from organomagnesium intermediates, the direct reductive transmetalation from an organozinc precursor is not a typical route for synthesizing this compound. wikipedia.orgsciencemadness.org

Advanced Synthetic Techniques and Process Intensification

To overcome the challenges associated with the often exothermic and sensitive nature of Grignard reagent formation, advanced synthetic techniques and process intensification methods have been developed. These approaches focus on improving safety, process control, and scalability.

Continuous Flow Synthesis and Reactor Design

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of Grignard reagents, including this compound. acs.orggoogle.com Performing the synthesis in a continuous flow system offers significant advantages, including superior heat and mass transfer, which mitigates the risk of thermal runaways associated with the highly exothermic nature of the reaction. sciencemadness.org

A common reactor design for this purpose is a packed-bed or tubular reactor filled with magnesium metal turnings. google.comsciencemadness.org A solution of the organic halide (e.g., p-dichlorobenzene) in a suitable solvent like tetrahydrofuran (THF) is continuously pumped through the reactor. The high surface area of the magnesium in the reactor and the precise control over residence time, temperature, and flow rate allow for a highly efficient and controlled reaction. acs.orgsciencemadness.org This method can achieve full conversion of the halide with a single pass through the reactor, leading to high yields (89-100% for various Grignards) and improved selectivity by minimizing side reactions like Wurtz coupling. sciencemadness.orgacs.orggoogle.com The smaller reactor volume at any given time significantly enhances the safety profile of the process. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

Parameter Batch Synthesis Continuous Flow Synthesis
Safety Higher risk of thermal runaway due to large volume Inherently safer due to small reaction volume and superior heat transfer. sciencemadness.org
Process Control Difficult to control exothermicity and initiation Precise control over temperature, pressure, and residence time. acs.org
Yield & Selectivity Prone to side reactions (e.g., Wurtz coupling). google.com Higher yields and reduced byproducts. sciencemadness.orggoogle.com
Scalability Challenging and risky Safer and more straightforward scale-up. google.com

Real-Time Monitoring of Grignard Reagent Formation (e.g., In-line Spectroscopy)

Effective process control, particularly for sensitive reactions like Grignard formation, relies on real-time monitoring of key reaction parameters. wikipedia.org Process Analytical Technology (PAT), especially in-line spectroscopic methods, provides continuous insight into the reaction progress without the need for manual sampling.

In-line Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for monitoring the synthesis of Grignard reagents. acs.org By inserting a probe directly into the reactor (either batch or flow), these techniques can track the concentration of the starting aryl halide and the formation of the this compound product in real time. This continuous data stream is crucial for:

Detecting Reaction Initiation: The start of a Grignard reaction can have a variable induction period. In-line spectroscopy provides an objective and immediate confirmation that the reaction has commenced, allowing for the safe, controlled addition of further reagents. wikipedia.org

Quantifying Reactant and Product: Real-time concentration data allows for precise control over stoichiometry, preventing the over- or under-addition of reagents, which can lead to impurities or reduced yield.

Ensuring Process Safety: By monitoring for the accumulation of unreacted starting material, operators can identify potential runaway reaction conditions before they become hazardous. wikipedia.org

Raman spectroscopy has also been effectively used for the real-time, in-situ monitoring of organometallic species in related transmetalation reactions, demonstrating its utility for tracking complex reaction mechanisms. libretexts.org The integration of these analytical methods into both batch and continuous flow setups is a key component of modern, safety-conscious chemical manufacturing.

Intrinsic Reactivity and Mechanistic Elucidation of Chloro P Chlorophenyl Magnesium Transformations

Fundamental Reaction Pathways

The carbon-magnesium bond in Chloro(p-chlorophenyl)magnesium is highly polarized, rendering the p-chlorophenyl group strongly nucleophilic and basic. This inherent characteristic dictates its primary modes of reaction.

Nucleophilic Addition to Electrophilic Centers

The most characteristic reaction of Grignard reagents, including this compound, is the nucleophilic addition to a wide array of electrophilic centers, most notably carbonyl compounds. This reaction serves as a powerful tool for the formation of new carbon-carbon bonds.

The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. The type of carbonyl compound determines the class of alcohol produced: formaldehyde (B43269) yields primary alcohols, other aldehydes afford secondary alcohols, and ketones result in tertiary alcohols. u-tokyo.ac.jpyoutube.comyoutube.com

For instance, the reaction of this compound with a ketone proceeds as follows:

Reaction Scheme:

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The reactivity of this compound in these additions is influenced by steric hindrance on both the Grignard reagent and the electrophile, as well as the nature of the solvent.

A method for determining the concentration of active Grignard reagents involves their reaction with an excess of a ketone like acetophenone (B1666503). The concentration can be determined by measuring the decrease in the absorbance of the ketone, indicating the amount that has reacted with the Grignard reagent. psu.edu

Single Electron Transfer (SET) Processes and Radical Intermediates

While the polar, nucleophilic addition mechanism accounts for a significant portion of Grignard reactions, the involvement of single electron transfer (SET) processes, leading to the formation of radical intermediates, has been increasingly recognized. utexas.edu The mechanism of Grignard reagent formation itself is believed to proceed through radical intermediates. utexas.edu

In reactions with certain substrates, particularly those with low-lying unoccupied molecular orbitals such as some ketones (e.g., benzophenone), an alternative to the direct nucleophilic attack is the transfer of a single electron from the Grignard reagent to the substrate. u-tokyo.ac.jp This SET event generates a radical anion from the ketone and a radical cation from the Grignard reagent, which can then rapidly collapse to form the same initial adduct as the polar mechanism or undergo other radical-mediated pathways.

The intermediacy of radical species can sometimes be inferred from the observation of side products arising from radical coupling or other radical-specific transformations. For some reactions, the balance between the polar and SET pathways can be influenced by factors such as the solvent, the presence of additives, and the specific structure of the Grignard reagent and the substrate.

Competitive Reaction Pathways: Addition, Reduction, Enolization, and Coupling

The reaction of this compound with carbonyl compounds is not always a straightforward nucleophilic addition. Several competitive pathways can occur, and the predominant course of the reaction depends on the structure of both the Grignard reagent and the carbonyl compound, as well as the reaction conditions.

Reduction: In cases where the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This pathway is more prevalent with sterically hindered ketones and bulky Grignard reagents. The mechanism is believed to proceed through a cyclic six-membered transition state.

Enolization: If the carbonyl compound has an α-proton, the Grignard reagent can act as a base, abstracting the proton to form a magnesium enolate. This pathway is favored by sterically hindered ketones and is more common with more basic Grignard reagents.

Coupling: Homocoupling of the Grignard reagent to form a biphenyl (B1667301) derivative can also occur, particularly in the presence of certain transition metal catalysts or upon exposure to oxygen.

The interplay of these pathways is a critical consideration in synthetic planning. For example, in the reaction of Grignard reagents with sterically hindered ketones, reduction and enolization can become significant side reactions, lowering the yield of the desired addition product. researchgate.net

Structural Dynamics and Aggregation Behavior in Solution

The actual species present in a solution of a Grignard reagent is far more complex than the simple monomeric formula RMgX suggests. The solution is a dynamic equilibrium of various organomagnesium species, a phenomenon first extensively studied by Wilhelm Schlenk. wikipedia.org

The Schlenk Equilibrium and Constituent Organomagnesium Species (RMgX, R₂Mg, MgX₂)

In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors:

Solvent: In strongly coordinating solvents like THF, the equilibrium tends to favor the monomeric RMgX species. wikipedia.org In less coordinating solvents like diethyl ether, aggregation is more pronounced.

Nature of R and X: The nature of the organic group (R) and the halogen (X) also affects the equilibrium position. For aryl Grignard reagents, the equilibrium generally lies on the side of the arylmagnesium halide. sci-hub.ru

Concentration and Temperature: The equilibrium is also dependent on the concentration of the Grignard reagent and the temperature of the solution. wikipedia.org

The different species in the Schlenk equilibrium can exhibit different reactivities. For instance, the dialkylmagnesium compound (R₂Mg) is generally a more reactive nucleophile than the corresponding alkylmagnesium halide (RMgX).

Equilibrium Component Formula Role in Solution
Arylmagnesium HalideArMgXThe primary Grignard reagent species.
DiarylmagnesiumAr₂MgA more nucleophilic species formed through disproportionation.
Magnesium HalideMgX₂A Lewis acidic species that can influence reactivity.

This table summarizes the key species involved in the Schlenk equilibrium for an aryl Grignard reagent like this compound.

Dimerization and Higher-Order Aggregates

Beyond the simple Schlenk equilibrium, Grignard reagents in solution can form various aggregated structures, including dimers, trimers, and higher oligomers. wikipedia.org The extent of aggregation is highly dependent on the solvent, concentration, and the steric bulk of the organic and halide substituents.

In diethyl ether, Grignard reagents often exist as dimeric structures, where two magnesium atoms are bridged by two halogen atoms. In THF, while monomeric species are more favored, the formation of dimers and other aggregates can still occur, especially at higher concentrations. wikipedia.org

Influence of Solvent Coordination on Reagent Speciation and Reactivity

The nature of the solvent is a critical factor that dictates the structure, stability, and reactivity of Grignard reagents, including this compound. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential for the formation and stabilization of these organometallic compounds. Their primary role is to coordinate to the magnesium center, thereby solvating the Grignard reagent and preventing its aggregation. wisc.edu

The composition of a Grignard reagent in solution is governed by the complex Schlenk equilibrium. wikipedia.org This equilibrium involves the interconversion between the monomeric organomagnesium halide (RMgX), the dimeric form, and the redistribution products, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.orgfiveable.me The position of this equilibrium is significantly influenced by the coordinating ability of the solvent.

For the formation of this compound from p-dichlorobenzene, THF is often the solvent of choice over diethyl ether. sciencemadness.org This preference is attributed to the greater ability of THF's oxygen lone pairs to coordinate with the magnesium atom, as the cyclic structure of THF makes its donor atom more accessible compared to the more sterically hindered oxygen in diethyl ether. stackexchange.com This enhanced coordination stabilizes the monomeric form of the Grignard reagent, which is generally considered to be the more reactive species in solution. wisc.edufiveable.me The higher boiling point of THF also allows for reactions to be conducted at elevated temperatures, which can be necessary to initiate the reaction between the aryl chloride and magnesium. stackexchange.com

Kinetic studies on the closely related phenylmagnesium chloride in THF have shown that the reaction rates are significantly faster than in diethyl ether. researchgate.net These studies also highlight that the speciation, and therefore the reactivity, is a complex function of concentration and solvent composition. In THF, it is assumed that the magnesium center is coordinated by multiple solvent molecules, a factor that must be considered when calculating the concentrations of the various species in the Schlenk equilibrium. researchgate.net The addition of co-solvents like dioxane can dramatically shift the equilibrium by selectively precipitating the magnesium dihalide, driving the formation of the diarylmagnesium species. wikipedia.org

The reactivity of this compound is thus a direct consequence of its solvation state. The coordinated solvent molecules not only solubilize the reagent but also modulate the Lewis acidity of the magnesium center and the nucleophilicity of the carbanionic carbon. In reactions with electrophiles, the solvent molecules may be displaced to allow for the coordination of the substrate to the magnesium, which is often a key step in the reaction mechanism.

Theoretical and Computational Investigations

Theoretical and computational chemistry provide powerful tools to unravel the intricate details of the structure, bonding, and reactivity of Grignard reagents like this compound at a molecular level. These methods offer insights that are often difficult or impossible to obtain through experimental techniques alone.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the mechanisms of Grignard reactions. researchgate.netresearchgate.net For a reaction involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Studies on similar Grignard reagents have revealed that the reaction mechanism can be more complex than a simple nucleophilic addition. For example, calculations on the reaction of methylmagnesium chloride with formaldehyde have suggested a pathway involving a dimeric Grignard reagent, where the carbonyl compound coordinates to one magnesium atom while the alkyl group is transferred from the adjacent magnesium. researchgate.net Such detailed mechanistic insights are crucial for understanding and predicting the reactivity of this compound in its various applications. Computational studies on thiophene (B33073) Grignards have also elucidated the complex pathways of the Schlenk equilibrium, identifying various bridged dimeric intermediates. nih.gov

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations of forces with classical molecular dynamics. researchgate.netunige.chrsc.org This approach allows for the explicit simulation of the dynamic evolution of a chemical system, including the solvent molecules. For this compound, AIMD simulations can provide a detailed picture of the solvation shell around the magnesium center. researchgate.net

These simulations can reveal the number of coordinating solvent molecules, the dynamics of solvent exchange, and the influence of the solvent on the Schlenk equilibrium. researchgate.net For instance, AIMD studies on methylmagnesium chloride in THF have shown that the transformation between the different species in the Schlenk equilibrium occurs through chlorine-bridged dinuclear species and that the solvent dynamics play a key role in the bond cleavage and formation steps. researchgate.net Such simulations can also be used to study the structure and stability of reaction intermediates in solution. nih.gov

The reactivity of this compound is fundamentally linked to its electronic structure and the strength of its chemical bonds. The key bonds to consider are the carbon-magnesium (C-Mg) and magnesium-chlorine (Mg-Cl) bonds. The bond dissociation energy (BDE) of the C-Mg bond is a measure of its strength and is related to the ease with which the p-chlorophenyl group can be transferred as a nucleophile. rsc.org

Bond TypeTypical Calculated BDE Range (kcal/mol)Notes
C-Mg (Alkyl)50-70BDE is influenced by the nature of the alkyl group. rsc.org
C-Mg (Aryl)~70-80Generally stronger than alkyl-Mg bonds.
Mg-Cl~90-100The strength can be influenced by the solvent and aggregation state.

Note: The BDE values are approximate and can vary significantly with the specific molecular environment and the computational method used.

A major goal of computational studies is to develop predictive models for chemical reactivity and selectivity. By understanding the electronic and steric factors that govern a reaction, it is possible to predict how changes in the structure of the Grignard reagent or the substrate will affect the outcome of the reaction.

For this compound, computational models can be used to predict its reactivity towards different electrophiles and to rationalize observed selectivities, such as chemo-, regio-, and stereoselectivity. rsc.org For example, by comparing the activation energies for different possible reaction pathways, one can predict the major product of a reaction. The electronic effect of the para-chloro substituent can be quantified using Hammett parameters, which can then be correlated with reactivity in a series of related compounds. nih.gov Computational tools like automatic differentiation are also emerging as powerful methods for calculating response properties and predicting reactivity. arxiv.org

Computational MethodApplication to this compound
Density Functional Theory (DFT)Calculation of reaction energy profiles, transition state structures, and bond dissociation energies. researchgate.net
Ab Initio Molecular Dynamics (AIMD)Simulation of solvation structure, solvent dynamics, and reaction intermediates in solution. researchgate.netnih.gov
Natural Bond Orbital (NBO) AnalysisAnalysis of the electronic structure, hybridization, and ionic character of the C-Mg bond. researchgate.net

Applications of Chloro P Chlorophenyl Magnesium in Complex Organic Synthesis

Carbon-Carbon Bond-Forming Reactions

The primary utility of Chloro(p-chlorophenyl)magnesium lies in its ability to act as a potent nucleophile, attacking electrophilic carbon centers to forge new carbon-carbon single bonds. This capability is fundamental to the construction of more elaborate molecular frameworks from simpler precursors.

A cornerstone of Grignard chemistry is the reaction with carbonyl compounds. This compound readily adds to the electrophilic carbonyl carbon of aldehydes, ketones, esters, and acid chlorides. The initial reaction forms a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the corresponding alcohol. youtube.com

Aldehydes: Reaction with aldehydes, such as acetaldehyde (B116499), results in the formation of secondary alcohols. For instance, the addition of this compound to acetaldehyde yields 1-(4-chlorophenyl)ethanol.

Ketones: Ketones, like acetone, react to form tertiary alcohols. The reaction with this compound produces 2-(4-chlorophenyl)propan-2-ol. youtube.com

Esters and Acid Chlorides: These substrates react with two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, leading to an unstable intermediate that eliminates a leaving group (e.g., -OR' from an ester, -Cl from an acid chloride) to form a ketone intermediate. This ketone then immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. transformationtutoring.com For example, reaction with ethyl acetate (B1210297) would produce 2-(4-chlorophenyl)propan-2-ol.

The general transformation for these reactions is summarized in the table below.

Carbonyl SubstrateIntermediateFinal Product (after workup)Alcohol Class
Formaldehyde (B43269)p-ClC₆H₄CH₂OMgCl(4-chlorophenyl)methanolPrimary
Aldehyde (RCHO)p-ClC₆H₄CH(R)OMgCl(4-chlorophenyl)(R)methanolSecondary
Ketone (RCOR')p-ClC₆H₄C(R)(R')OMgCl(4-chlorophenyl)(R)(R')methanolTertiary
Ester (RCOOR')p-ClC₆H₄C(R)₂OMgCl(4-chlorophenyl)di(R)methanolTertiary
Acid Chloride (RCOCl)p-ClC₆H₄C(R)₂OMgCl(4-chlorophenyl)di(R)methanolTertiary
This table presents representative reactions and product classes.

The reaction of Grignard reagents with nitriles provides a reliable route to ketones following hydrolysis. dtu.dk this compound adds to the carbon atom of the nitrile group to form a magnesium imine salt intermediate. This intermediate is stable to further addition of the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine into a ketone. dtu.dk

This method is particularly useful for synthesizing unsymmetrical diaryl ketones. For instance, the reaction of this compound with benzonitrile, followed by hydrolysis, yields (4-chlorophenyl)(phenyl)methanone. Research has shown that manganese-catalyzed coupling reactions with substituted chlorobenzonitriles can proceed in good yields. dtu.dk

A study on the manganese-catalyzed coupling of various Grignard reagents with p- and o-chlorobenzonitriles demonstrated the viability of this transformation. While this study used p-chlorophenylmagnesium bromide, the reactivity is analogous.

Nitrile SubstrateGrignard ReagentCatalyst (mol%)ProductYield (%)
p-ChlorobenzonitrilePhenylmagnesium chlorideMnCl₂ (5)4-Chlorobenzophenone79 dtu.dk
p-ChlorobenzonitrileEthylmagnesium bromideMnCl₂ (5)1-(4-chlorophenyl)propan-1-one60 dtu.dk
o-ChlorobenzonitrilePhenylmagnesium chlorideMnCl₂ (5)2-Chlorobenzophenone75 dtu.dk
Data adapted from manganese-catalyzed reactions, illustrating the synthesis of ketones from nitriles. dtu.dk

Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening reactions with strong nucleophiles like this compound. Due to the significant ring strain, the reaction proceeds readily under conditions where other ethers would be unreactive. The reaction follows an Sₙ2-like mechanism, where the nucleophilic p-chlorophenyl group attacks one of the epoxide's carbon atoms, leading to the cleavage of a carbon-oxygen bond. organicchemistrytutor.comlibretexts.org

The regioselectivity of the attack is governed by sterics; the nucleophile preferentially attacks the less-substituted carbon atom of the epoxide ring. organicchemistrytutor.comyoutube.com For example, the reaction of this compound with propylene (B89431) oxide results in the attack at the terminal carbon, yielding 1-(4-chlorophenyl)propan-2-ol (B2439047) after acidic workup. This reaction provides a valuable method for synthesizing β-substituted alcohols with the creation of a new carbon-carbon bond. transformationtutoring.com

Epoxide SubstrateSite of AttackFinal Product (after workup)
Ethylene (B1197577) OxideEither carbon2-(4-chlorophenyl)ethanol
Propylene OxideC1 (less substituted)1-(4-chlorophenyl)propan-2-ol
Styrene (B11656) OxideC2 (less substituted, benzylic)2-(4-chlorophenyl)-1-phenylethanol
This table illustrates the predictable regioselectivity of the epoxide ring-opening reaction.

The carboxylation of a Grignard reagent is a classic and efficient method for the preparation of carboxylic acids. This compound reacts readily with solid carbon dioxide (dry ice) in an ethereal solvent. The nucleophilic Grignard reagent adds to the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca Subsequent protonation of this salt with a dilute mineral acid, such as HCl, yields the corresponding carboxylic acid. miracosta.eduyoutube.com

This reaction provides a direct pathway to synthesize 4-chlorobenzoic acid from this compound, extending the carbon chain by one carbon atom. quora.comskku.edu The reaction is generally high-yielding. quora.com Mechanochemical methods have also been developed for the carboxylation of various aryl bromides via their Grignard reagents, achieving good yields with reduced solvent usage. nih.gov

Aryl Grignard ReagentProductYield (%)
Phenylmagnesium bromideBenzoic acidup to 82 nih.gov
4-Methylphenylmagnesium bromide4-Methylbenzoic acid77 nih.gov
4-Methoxyphenylmagnesium bromide4-Methoxybenzoic acid22 (major product was ketone) nih.gov
2-Thiophenylmagnesium bromide2-Thiophenecarboxylic acid56 nih.gov
Data from mechanochemical carboxylation of various aryl Grignard reagents, demonstrating the general applicability of the reaction. nih.gov

Cross-Coupling Methodologies

Beyond simple addition reactions, this compound is an important coupling partner in transition metal-catalyzed reactions, which enable the formation of carbon-carbon bonds between sp²-hybridized centers. These methods are fundamental to the synthesis of biaryls and conjugated systems.

The Kumada coupling, developed independently by the groups of Kumada and Corriu in 1972, was one of the first catalytic cross-coupling methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

This compound can serve as the nucleophilic partner in these reactions to couple with various aryl or vinyl halides, producing unsymmetrical biaryls and styrene derivatives, respectively. Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are commonly employed due to their effectiveness and lower cost compared to palladium. organic-chemistry.org Iron-based catalysts have also been explored for similar transformations. dtu.dk

Aryl-Aryl Coupling: The reaction of this compound with an aryl halide like bromobenzene, catalyzed by a nickel complex, yields 4-chloro-1,1'-biphenyl. This methodology is a powerful tool for constructing the biaryl core present in many pharmaceuticals and advanced materials.

Aryl-Alkenyl Coupling: Coupling with a vinyl halide, such as vinyl bromide, results in the formation of a substituted styrene, in this case, 1-chloro-4-vinylbenzene. This reaction preserves the stereochemistry of the vinyl partner if a palladium catalyst is used, though nickel catalysts can sometimes lead to isomerization. wikipedia.org

The table below summarizes representative Kumada coupling reactions.

Grignard ReagentCoupling PartnerCatalystProduct
Phenylmagnesium bromide4-ChlorobromobenzeneImmobilized Ni(II) complex4-Chlorobiphenyl
Phenylmagnesium bromide4-ChlorotolueneNiCl₂(dppe)4-Methylbiphenyl
p-Tolylmagnesium bromideChlorobenzeneNiCl₂(dppf)4-Methylbiphenyl
p-Chlorophenylmagnesium bromideVinyl bromidePd(PPh₃)₄1-Chloro-4-vinylbenzene
This table provides examples of Kumada cross-coupling reactions for the synthesis of biaryl and aryl-alkenyl compounds.

Synthesis of Advanced Synthetic Intermediates

This compound serves as a crucial building block in the synthesis of more complex molecules that are themselves important intermediates in the preparation of pharmaceuticals and other high-value chemicals. A pertinent example is its use in the synthesis of a key intermediate for the drug Canagliflozin. In a patented process, a catalytic coupling reaction between a sulfonate-containing cyclohexyl derivative and a 4-chlorophenyl magnesium halide is employed to construct the central carbon-carbon bond of the 4-(4-chlorophenyl)cyclohexyl-1-formic acid intermediate. google.com This highlights the industrial relevance of this Grignard reagent in the efficient assembly of complex drug scaffolds.

Another example is the preparation of intermediates for azolyl derivatives, where benzyl (B1604629) Grignard compounds are reacted with halogenoacetyl-cyclopropyl derivatives. google.com The use of this compound in similar reaction sequences can provide access to a variety of functionalized cyclopropyl-containing intermediates.

Analytical and Spectroscopic Characterization Techniques for Chloro P Chlorophenyl Magnesium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for studying the structure and dynamics of Chloro(p-chlorophenyl)magnesium in solution. msu.eduencyclopedia.pub It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. msu.eduencyclopedia.pub

¹H and ¹³C NMR spectra are routinely used to confirm the formation of the Grignard reagent and to study its structure in solution. The chemical shifts of the protons and carbons on the p-chlorophenyl ring are significantly influenced by the electron-donating nature of the magnesium-carbon bond.

¹H NMR: The proton spectrum of the aromatic ring in this compound typically shows two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the magnesium atom are generally shifted upfield compared to those in the precursor, 1,4-dichlorobenzene, due to the increased electron density from the Mg-C bond.

¹³C NMR: In the ¹³C NMR spectrum, the most notable feature is the chemical shift of the carbon atom directly bonded to the magnesium (C1 or the ipso-carbon). This carbon is highly shielded and appears at a significantly downfield chemical shift, often in the range of 160-170 ppm. The other aromatic carbon signals are also shifted, reflecting the electronic changes upon formation of the Grignard reagent. scielo.br

The dynamic nature of Grignard reagents in solution, governed by the Schlenk equilibrium, can also be studied. This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂). wikipedia.org These different species may be in rapid exchange, leading to averaged signals in the NMR spectrum, or they may be resolved at low temperatures.

Nucleus Typical Chemical Shift (ppm) for p-Chlorophenylmagnesium Halides Notes
¹H (ortho to Mg)7.0 - 7.5Doublet, shifted relative to precursor.
¹H (meta to Mg)6.8 - 7.3Doublet, shifted relative to precursor.
¹³C (ipso to Mg)160 - 170Diagnostic downfield shift.
¹³C (ortho to Mg)135 - 140
¹³C (meta to Mg)128 - 132
¹³C (para to Mg)130 - 135Carbon bearing the second chlorine atom.

Note: Chemical shifts are highly dependent on the solvent and concentration.

Grignard reagents are known to form various aggregates (monomers, dimers, and larger oligomers) in solution, with the extent of aggregation depending on the solvent, concentration, and temperature. libretexts.org Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to resolve the signals of different chemical species in a mixture based on their translational diffusion coefficients. ucsb.edumanchester.ac.ukresearchgate.net

The Stokes-Einstein equation relates the diffusion coefficient of a particle to its hydrodynamic radius (size) and the viscosity of the medium. jhu.edu Therefore, larger aggregates will diffuse more slowly than smaller ones. In a DOSY experiment, a series of spectra are acquired with varying pulsed field gradient strengths. manchester.ac.uk The signal intensity for each species attenuates at a rate proportional to its diffusion coefficient. ucsb.edujhu.edu Processing this data generates a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other, allowing for the separation of signals from monomers, dimers, and other aggregates present in the solution. manchester.ac.ukresearchgate.net This technique is invaluable for characterizing the complex speciation of this compound in solution.

Variable Temperature (VT) NMR spectroscopy is a key technique for investigating the kinetics and thermodynamics of dynamic processes and reaction mechanisms. By recording NMR spectra at different temperatures, researchers can study processes such as:

The Schlenk Equilibrium: Lowering the temperature can slow the exchange between RMgX, R₂Mg, and MgX₂ species, potentially allowing for the direct observation of individual components that are averaged at room temperature.

Solvent Exchange: The coordination of solvent molecules (like THF or diethyl ether) to the magnesium center is a dynamic process. VT-NMR can be used to determine the rates and activation energies of solvent association and dissociation.

Reaction Intermediates: In reactions involving this compound, cooling the reaction mixture can sometimes trap and allow for the spectroscopic observation of short-lived intermediates, providing crucial mechanistic insights.

Changes in chemical shifts, signal multiplicities, and line shapes with temperature provide the data needed to understand the thermodynamics and kinetics of these fundamental processes.

X-ray Diffraction and Crystallography

Single-crystal X-ray diffraction can reveal the exact molecular structure of the Grignard reagent as it exists in the crystal lattice. For Grignard reagents, this often involves coordination of solvent molecules to the magnesium center. libretexts.org The solid-state structure may be a monomer, such as (p-ClC₆H₄)MgCl(THF)₂, or a halogen-bridged dimer. nih.gov

The magnesium atom in Grignard reagents acts as a Lewis acidic center, coordinating to the organic group, the halide, and one or more solvent molecules. X-ray crystallography provides unambiguous information about the coordination number and geometry of the magnesium center. libretexts.org

Common coordination geometries for magnesium in such compounds include:

Tetrahedral: A coordination number of four is very common, for example, in a monomeric species where the magnesium is bound to the p-chlorophenyl group, a chlorine atom, and two solvent molecules (e.g., THF). nih.gov

Distorted Tetrahedral: In dimeric structures with bridging halides, the magnesium centers are often in a distorted tetrahedral environment. nih.gov

Trigonal Bipyramidal or Octahedral: Higher coordination numbers of five or six are also possible, particularly with smaller organic groups or strongly coordinating solvents. libretexts.orgstrath.ac.uk A five-coordinate magnesium center might adopt a trigonal bipyramidal or square pyramidal geometry, while a six-coordinate center is typically octahedral. libretexts.orgstrath.ac.uk

The precise bond lengths and angles determined by crystallography are crucial for understanding the steric and electronic properties of the Grignard reagent.

Structural Parameter Typical Value Range Notes
Coordination Number 4, 5, or 64 is most common for solvated monomers. libretexts.orgstrath.ac.uk
Coordination Geometry Tetrahedral, Trigonal Bipyramidal, OctahedralDepends on coordination number and ligands. libretexts.org
Mg-C Bond Length 2.1 - 2.2 Å
Mg-Cl Bond Length (terminal) 2.3 - 2.4 Å
Mg-Cl Bond Length (bridging) 2.4 - 2.5 ÅLonger than terminal Mg-Cl bonds.
Mg-O (solvent) Bond Length 2.0 - 2.1 ÅFor THF or diethyl ether ligands.

Note: Data are typical for arylmagnesium halides and may vary depending on the specific crystal structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-invasive analytical techniques that provide detailed molecular information, making them highly suitable for the study of reactive species such as Grignard reagents. fraunhofer.demt.com These vibrational spectroscopy methods can be applied in situ to monitor reactions in real-time, offering insights into reaction kinetics, the formation of intermediates, and the generation of byproducts without the need for sample extraction. mt.comacs.org

Monitoring Reaction Kinetics and Conversion

The synthesis of this compound is a highly exothermic reaction that requires careful monitoring to ensure safety and optimal yield. acs.org In situ Fourier Transform Infrared (FTIR) spectroscopy is a key Process Analytical Technology (PAT) tool used for this purpose. researchgate.netresearchgate.net By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants and products can be tracked continuously. mt.com

The formation of the Grignard reagent is monitored by observing the decrease in the concentration of the p-dichlorobenzene reactant and the simultaneous increase in the concentration of the this compound product. mt.comacs.org Specific infrared bands associated with the aryl-halide reactant diminish as the reaction progresses, while new peaks corresponding to the Grignard reagent appear and intensify. mt.com This real-time tracking allows for the precise determination of reaction initiation, progression, and endpoint. mt.com The data obtained can be used to develop kinetic models and optimize process parameters such as reagent addition rates and temperature control. researchgate.net

Raman spectroscopy offers a complementary approach, particularly advantageous for monitoring reactions in non-polar solvents and for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.netmdpi.com It is less susceptible to interference from water and carbon dioxide, which can be beneficial in the analysis of moisture-sensitive Grignard reagents. mdpi.com The formation of the C-Mg bond in this compound would give rise to a characteristic Raman signal, allowing for the monitoring of its concentration over time.

Table 1: Representative Vibrational Frequencies for Monitoring the Synthesis of this compound

Compound Functional Group / Bond Typical Wavenumber (cm⁻¹) Spectroscopic Technique Observation During Reaction
p-Dichlorobenzene C-Cl Stretch 750 - 700 IR, Raman Decrease in intensity
p-Dichlorobenzene Aromatic C-H Bending 900 - 690 IR Decrease in intensity
This compound C-Mg Stretch ~500 - 300 Raman Increase in intensity
This compound Aryl Ring Vibrations 1600 - 1400 IR, Raman Shift and change in intensity

Note: The exact wavenumbers can vary based on the solvent and specific reaction conditions.

Identification of Key Intermediates and Byproducts In Situ

A significant advantage of in situ vibrational spectroscopy is its ability to detect transient intermediates and undesired byproducts as they form within the reaction mixture. researchgate.net In the synthesis of Grignard reagents, the Schlenk equilibrium is a key consideration, where the organomagnesium halide (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). While challenging to observe directly for this compound without specific studies, subtle changes in the vibrational spectra could indicate shifts in this equilibrium.

A common byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with unreacted organic halide. For this compound, this would result in the formation of 4,4'-dichlorobiphenyl. In situ IR or Raman spectroscopy could potentially detect the formation of this byproduct by identifying its unique vibrational signature, distinct from both the reactant and the desired Grignard product. For instance, new aromatic stretching or bending modes characteristic of the biphenyl (B1667301) structure would emerge. The ability to monitor these species in real-time provides crucial information for optimizing reaction conditions to minimize byproduct formation. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental compositions. bccampus.canews-medical.net When combined with separation techniques like gas chromatography (GC), the resulting hyphenated method (GC-MS) becomes a powerful tool for the analysis of complex mixtures. ijpsjournal.com

Product Identification and Purity Assessment

Due to their high reactivity and low volatility, Grignard reagents like this compound are not directly amenable to GC-MS analysis. researchgate.net Therefore, their identification and purity assessment are typically performed after a derivatization step. The reaction mixture is quenched with a suitable reagent to convert the Grignard compound into a stable, volatile derivative. For example, quenching with water or dilute acid would yield chlorobenzene. A more definitive derivatization involves reaction with an electrophile, such as chlorotrimethylsilane, to produce 4-chlorophenyltrimethylsilane. google.com

This stable derivative can then be analyzed by GC-MS. The gas chromatogram would show a peak corresponding to the derivatized product, and the mass spectrum of this peak would provide a unique fragmentation pattern, confirming the structure of the original Grignard reagent. google.com High-resolution mass spectrometry (HRMS) can be employed to determine the exact molecular formula of the derivative, further validating its identity. acs.org

Purity assessment is achieved by examining the gas chromatogram for peaks corresponding to impurities. researchgate.net Unreacted p-dichlorobenzene and any byproducts, such as 4,4'-dichlorobiphenyl, would appear as separate peaks. The relative area of these peaks can be used to estimate the purity of the Grignard reagent solution.

Table 2: GC-MS Data for Purity Assessment of a Quenched this compound Reaction Mixture

Compound Expected Retention Time (Relative) Key Mass Fragments (m/z) Role in Analysis
Chlorobenzene (from quenching) Low 112, 77, 51 Indicates presence of Grignard reagent
p-Dichlorobenzene Medium 146, 111, 75 Unreacted starting material
4,4'-Dichlorobiphenyl High 222, 187, 152 Wurtz coupling byproduct

Note: Retention times and mass fragments are illustrative and depend on the specific GC-MS conditions and derivatization agent used.

Analysis of Reaction Mixtures

GC-MS is an invaluable tool for the comprehensive analysis of quenched Grignard reaction mixtures. researchgate.netresearchgate.net By taking aliquots from the reaction at different time points, quenching them, and analyzing them by GC-MS, a detailed profile of the reaction progress can be constructed. google.com This allows for the quantification of the consumption of the starting material (p-dichlorobenzene), the formation of the desired product (derivatized this compound), and the appearance of any byproducts. scielo.br

This analytical approach provides a more detailed and quantitative picture than in situ spectroscopy alone, although it lacks the real-time aspect. The combination of these techniques offers a powerful strategy for process understanding and optimization. For instance, after a reaction involving this compound, GC-MS analysis of the worked-up mixture can identify and quantify the expected alcohol product (e.g., from reaction with a ketone), as well as any unreacted starting materials or side products. researchgate.net This detailed compositional analysis is crucial for calculating yields, understanding reaction pathways, and ensuring the quality of the final product. scielo.br

Contemporary Challenges and Emerging Research Frontiers

Development of Green Chemistry Approaches in Grignard Synthesis

The traditional synthesis of Grignard reagents often involves volatile and hazardous solvents and can generate significant waste, prompting the development of more environmentally benign approaches.

Solvent Alternatives and Reduced Waste Generation

A significant focus in greening Grignard reactions is the replacement of traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with safer, more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has emerged as a promising greener alternative for the preparation of chloro(p-chlorophenyl)magnesium bromide. sigmaaldrich.comchemicalbook.com It offers advantages such as a higher boiling point, which can be beneficial for certain reactions, and is derived from renewable feedstocks. sigmaaldrich.com The use of such solvents aligns with the principles of green chemistry by reducing reliance on petroleum-based feedstocks and employing safer auxiliaries. sigmaaldrich.com

Furthermore, research into mixed solvent systems, such as THF and methyl-tert-butyl ether, has been explored for the preparation of related compounds like para-chlorobenzylmagnesium chloride, achieving high yields. google.com The choice of solvent can also be critical in minimizing side reactions. For instance, the use of diethyl ether is sometimes favored over THF to reduce certain consecutive reactions. google.com Another innovative approach to reduce solvent waste is the use of mechanochemical methods, such as ball-milling, which can dramatically decrease the amount of organic solvent required for the formation of Grignard reagents. wiley-vch.de

Catalytic Processes and Stoichiometric Reagent Reduction

The use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry, aiming to minimize waste and improve atom economy. ethernet.edu.et In the context of reactions involving this compound, catalytic cross-coupling reactions represent a significant advance. For example, the manganese-catalyzed cross-coupling of aryl halides with Grignard reagents, including those with chloro-substituents, has been investigated. dtu.dkdtu.dk These catalytic processes can enable transformations that are difficult to achieve with stoichiometric Grignard reactions alone and can proceed under milder conditions.

Copper salts, such as CuCN, have also been shown to be effective catalysts for the cross-coupling of p-chlorophenylmagnesium chloride with sterically hindered chlorosilanes, a reaction that does not proceed in the absence of a catalyst. nih.gov This highlights the potential of catalysis to expand the synthetic utility of this compound while adhering to green chemistry principles. The development of rhodium-catalyzed homo-coupling reactions of aryl Grignard reagents further illustrates the move towards catalytic systems. nih.gov

Rational Design of Ligands and Catalysts for Enhanced Selectivity

Controlling the selectivity of Grignard reactions is a major challenge. The rational design of ligands and catalysts is a key strategy to steer the reaction towards the desired product, particularly in the synthesis of chiral molecules.

Chiral Grignard Reagents and Asymmetric Induction

The asymmetric addition of Grignard reagents to prochiral carbonyl compounds is a powerful method for creating stereogenic centers. taylorfrancis.com A significant breakthrough in this area involves the use of chiral ligands to control the enantioselectivity of the reaction. Research has demonstrated that a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) can facilitate the highly enantioselective addition of para-chlorophenylmagnesium bromide to ketones. researchgate.netnih.gov

In a specific example, the addition of para-chlorophenylmagnesium bromide to acetophenone (B1666503) in the presence of a particular biaryl ligand, (R,R)-L12, yielded the corresponding chiral tertiary alcohol with an enantiomeric excess (ee) of up to 89%. researchgate.netnih.gov This level of asymmetric induction is a direct result of the carefully designed chiral environment created by the ligand around the magnesium center.

Role of Ancillary Ligands in Reaction Control

Ancillary ligands, which are not directly involved in the bond-breaking or bond-forming steps but coordinate to the metal center, play a crucial role in moderating the reactivity and selectivity of Grignard reagents. For instance, the addition of a simple tridentate ligand, bis[2-(N,N-dimethylamino)ethyl] ether, to aryl Grignard reagents has been shown to moderate their reactivity in additions to aryl acid chlorides. wisc.edu This moderation prevents the over-addition of the Grignard reagent to the newly formed ketone, thus selectively yielding the desired aryl ketone in high yield. wisc.edu The proposed mechanism involves the formation of a tridentate complex with the Grignard reagent, which tempers its nucleophilicity. wisc.edu

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of Grignard reagents is essential for the rational design of improved synthetic protocols. Modern analytical and computational techniques are providing unprecedented insights into these complex processes.

The formation of aryl Grignard reagents, such as this compound, is understood to occur at the surface of the magnesium metal. ucalgary.ca Kinetic studies on the formation of phenylmagnesium chloride have provided a model for understanding the formation of substituted aryl Grignard reagents. researchgate.net The process involves a series of steps on the reactive surface of the magnesium. researchgate.net The synthesis of p-chlorophenylmagnesium chloride from p-dichlorobenzene in tetrahydrofuran has been documented, highlighting the importance of solvent choice in enabling the reaction of less reactive aryl chlorides. googleapis.com

Computational studies are increasingly being used to elucidate the intricate details of Grignard reaction mechanisms. While specific computational analyses of this compound are not widely reported, general studies on aryl Grignard reagents provide valuable insights. These studies can model the transition states and intermediates, helping to explain observed selectivities and reaction outcomes. For example, kinetic analysis of the formation of related Grignard reagents has been used to determine the rate constants of the individual reaction steps. researchgate.net Such detailed mechanistic understanding is crucial for optimizing reaction conditions and developing more efficient and selective transformations involving this compound.

Real-Time Spectroscopic Probes of Short-Lived Intermediates

A primary challenge in Grignard chemistry is the transient and complex nature of the species in solution. This compound exists in equilibrium with various species, including the dimer and other solvated aggregates, a phenomenon known as the Schlenk equilibrium. The reaction pathways and the nature of the active nucleophile are often dictated by these short-lived intermediates.

To unravel these complexities, researchers are increasingly employing advanced spectroscopic techniques for real-time, in-situ monitoring of reaction progress. A notable technique is the use of Fourier-transform infrared (FTIR) spectroscopy in a closed reaction calorimeter. This method allows for the simultaneous measurement of the concentration of the Grignard reagent and the heat release rate. hzdr.de By tracking characteristic vibrational frequencies, it is possible to observe the decrease in the starting halide and the corresponding increase in the Grignard reagent concentration, providing a detailed kinetic profile of the formation reaction. hzdr.de This approach offers more accurate thermodynamic and kinetic data compared to older methods that relied on reflux conditions, which were prone to higher error margins. hzdr.de

Computational chemistry, particularly ab initio molecular dynamics simulations, serves as a powerful complementary tool. acs.org These simulations can model the behavior of molecules in solution, helping to explore the conformational space and identify the most probable reaction intermediates and transition states. acs.org This computational insight is crucial for interpreting experimental spectroscopic data and building a comprehensive model of the reaction mechanism at a molecular level.

Table 1: Spectroscopic and Computational Methods for Studying Grignard Intermediates

TechniqueInformation GainedAdvantages
FTIR Spectroscopy Real-time concentration profiles of reactants and products.Provides direct kinetic and thermodynamic data; suitable for online process monitoring. hzdr.de
Reaction Calorimetry (RC1) Heat flow and reaction exothermicity.Essential for safety assessment and understanding reaction kinetics. hzdr.de
Ab Initio Molecular Dynamics Mechanistic pathways, transition states, and solvent effects.Offers molecular-level insight into complex reaction coordinates and competing pathways. acs.org

Deeper Understanding of Radical versus Polar Pathways

A long-standing debate in the chemistry of Grignard reagents, including this compound, revolves around the operative reaction mechanism: does it proceed via a polar (nucleophilic addition) or a radical (single-electron transfer, SET) pathway? The answer is not straightforward and often depends on the specific substrate and reaction conditions. acs.orgresearchgate.net

Quantum-chemical calculations have shown that for reactions with certain substrates like aliphatic aldehydes, a polar, nucleophilic addition mechanism is strongly favored. acs.org However, for substrates with lower reduction potentials, such as aromatic ketones, a competition between the polar and radical pathways is more likely. acs.org The presence of multiple organomagnesium species in solution, each with a potentially different reactivity, further complicates the picture. acs.org Computational studies suggest that several different forms of the Grignard reagent, including both mononuclear and dinuclear species, can act as the reactive nucleophile in polar pathways, often with similar activation energies. acs.org

Distinguishing between these pathways is critical as it influences product distribution and the formation of byproducts. For instance, a radical pathway can lead to side reactions like reduction and the formation of coupling products. libretexts.org Research in this area utilizes a combination of kinetic isotope effect studies, radical probes, and computational modeling to dissect the contributions of each pathway. dtu.dk A clearer understanding of these fundamental mechanisms is essential for the rational design of more selective and efficient synthetic protocols using this compound.

Industrial Scalability and Process Safety Advancements

The high reactivity and exothermic nature of Grignard reagent formation present significant challenges for industrial-scale synthesis. aiche.orgresearchgate.net Consequently, a major focus of contemporary research is the development of technologies and methodologies that enhance safety and control during large-scale production.

Microreactor Technology and Continuous Flow Manufacturing

Continuous flow manufacturing, particularly utilizing microreactors, has emerged as a transformative technology for Grignard reactions. aiche.org This approach replaces large, stirred-tank batch reactors with small, channel-based flow reactors. fraunhofer.de The key advantage of microreactors is their very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. fraunhofer.defraunhofer.deacs.org

This superior temperature control is crucial for managing the highly exothermic formation of this compound. fraunhofer.debionity.com In a typical setup, a solution of p-dichlorobenzene in an ether solvent like THF is pumped through a heated bed of magnesium shavings contained within the microreactor. fraunhofer.dechemicalprocessing.com The system's geometry, often a double-skinned cylinder cooled by a continuous flow of oil, ensures that the heat generated by the reaction is removed quickly and effectively. fraunhofer.defraunhofer.de

The benefits of this technology are numerous:

Enhanced Safety : The risk of thermal runaway is significantly reduced due to superior heat management. fraunhofer.defraunhofer.de

Increased Speed : Reactions that might take hours in a batch reactor can be completed in minutes in a flow system. fraunhofer.de

Higher Purity : The short residence times and controlled conditions minimize the formation of byproducts, leading to a cleaner product and higher yields. researchgate.netfraunhofer.defraunhofer.de

Scalability : Production capacity can be easily increased by running multiple reactors in parallel, a concept known as "scaling out". chemicalprocessing.com

Continuous flow systems enable robust and automated production, which is particularly valuable in the pharmaceutical industry for manufacturing active pharmaceutical ingredients (APIs). aiche.orgd-nb.info

Table 2: Comparison of Batch vs. Continuous Flow Grignard Synthesis

FeatureBatch ReactorMicroreactor (Continuous Flow)
Heat Transfer Poor (low surface-area-to-volume ratio) acs.orgExcellent (high surface-area-to-volume ratio) fraunhofer.defraunhofer.de
Safety Risk High risk of thermal runaway and exotherm accumulation. aiche.orgresearchgate.netSignificantly lower risk of thermal runaway. fraunhofer.defraunhofer.de
Reaction Time Long, often requires slow, portion-wise addition. fraunhofer.debionity.comVery short (minutes). fraunhofer.de
Product Purity Lower, prone to byproduct formation. fraunhofer.debionity.comHigher, with fewer side reactions. fraunhofer.defraunhofer.de
Scalability "Scaling up" is challenging and increases risk. acs.orgnumberanalytics.com"Scaling out" by adding parallel units is straightforward. chemicalprocessing.com

Mitigation of Exothermic Reaction Hazards

The formation of this compound is a strongly exothermic process, posing a significant thermal hazard. hzdr.deresearchgate.net If the heat generated by the reaction exceeds the rate of heat removal, a dangerous situation known as thermal runaway can occur, potentially leading to boiling over, pressure buildup, and explosion. acs.orgflvc.org

However, Grignard reactions often have an induction period, a delay before the reaction initiates. During this time, the unreacted halide can accumulate. When the reaction finally starts, it can do so with explosive force due to the large amount of reagent present. bionity.comresearchgate.net This makes the induction period a particularly hazardous moment. researchgate.net

Strategies to mitigate these hazards include:

Process Control : Implementing precise control over dosing rates and reaction temperatures. researchgate.net

Continuous Processing : As discussed, microreactors inherently mitigate the risk by minimizing the reaction volume at any given time and providing superior cooling. fraunhofer.defraunhofer.de

Hazard Assessment : Thoroughly evaluating potential upset scenarios, such as cooling failure, using techniques like vent sizing package (VSP) tests to understand the consequences and establish safe operating limits. researchgate.net

Activation Methods : Using chemical or physical methods to activate the magnesium surface can help reduce the induction period and lead to a more controlled reaction initiation. libretexts.org

By combining careful calorimetric studies with advanced manufacturing technologies like continuous flow, the chemical industry can harness the synthetic power of this compound while ensuring process safety and scalability. aiche.org

Q & A

Q. What experimental approaches resolve low reproducibility in this compound-mediated syntheses?

  • Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldrich for magnesium) and solvent drying protocols. Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time. Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, stirring rate) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.